An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-isopropylphenylboronic acid
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-isopropylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 2-Fluoro-5-isopropylphenylboronic acid (CAS 1256354-92-3) is not extensively available in public literature. This guide provides a comprehensive overview based on data from structurally analogous compounds and predictive models. All data presented should be considered representative and requires experimental verification.
Core Chemical Properties
2-Fluoro-5-isopropylphenylboronic acid is a substituted aromatic boronic acid. The presence of a fluorine atom and an isopropyl group on the phenyl ring influences its electronic properties and reactivity, making it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Physicochemical Data
| Property | 2-Fluoro-5-isopropylphenylboronic acid | (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid (Analog) |
| CAS Number | 1256354-92-3 | Not Available |
| Molecular Formula | C₉H₁₂BFO₂[1] | C₉H₁₁BBrFO₂[2] |
| Molecular Weight | 182.00 g/mol [1] | 260.90 g/mol [2] |
| Appearance | Expected to be a white to off-white solid | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
| Solubility | Expected to be soluble in organic solvents like THF, Dioxane, and DMF | Not Available |
Safety and Handling
A Material Safety Data Sheet (MSDS) for 2-Fluoro-5-isopropylphenylboronic acid exists, indicating that the compound is considered harmful. General safety precautions for handling fluorinated phenylboronic acids should be followed. These compounds are typically irritants to the skin, eyes, and respiratory tract.
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Synthesis and Reactivity
General Synthesis Pathway
The synthesis of 2-Fluoro-5-isopropylphenylboronic acid typically proceeds via a lithium-halogen exchange reaction followed by borylation. The general workflow is outlined below.
Caption: Synthetic workflow for 2-Fluoro-5-isopropylphenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reactions
2-Fluoro-5-isopropylphenylboronic acid is a key substrate in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The fluorine substituent can influence the reactivity of the boronic acid.
The general catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific experimental protocols for 2-Fluoro-5-isopropylphenylboronic acid are not detailed in the available literature, the following represents a general procedure for the synthesis and a subsequent Suzuki-Miyaura coupling, adapted from methodologies for analogous compounds.
Synthesis of 2-Fluoro-5-isopropylphenylboronic acid
Materials:
-
1-Bromo-2-fluoro-5-isopropylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-fluoro-5-isopropylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a 1M HCl solution and stir vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
2-Fluoro-5-isopropylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), 2-Fluoro-5-isopropylphenylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Spectroscopic Data
Experimental spectroscopic data for 2-Fluoro-5-isopropylphenylboronic acid is not publicly available. The following tables provide predicted spectral data based on the analysis of structurally related compounds.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| -CH(CH₃)₂ | ~3.0 | Septet | ~7 | |
| -CH(CH₃ )₂ | ~1.2 | Doublet | ~7 | |
| Aromatic H | ~7.0 - 7.5 | Multiplet | Complex splitting due to H-H and H-F coupling. | |
| -B(OH )₂ | ~8.0 | Broad Singlet | Chemical shift is concentration and water dependent. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| -C H(CH₃)₂ | ~33 | |
| -CH(C H₃)₂ | ~24 | |
| Aromatic C | ~115 - 160 | Complex pattern with C-F couplings. |
| C -F | ~160 (d, ¹J(C,F) ≈ 240-250 Hz) | Large one-bond C-F coupling constant. |
| C -B | Not typically observed |
Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)
| Fluorine Assignment | Predicted δ (ppm) | Notes |
| Ar-F | ~(-110) to (-125) | Referenced to CFCl₃. |
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 183.1 | |
| [M+Na]⁺ | 205.1 | |
| [M-H]⁻ | 181.1 |
Key Fragmentation Patterns: Loss of water ([M-H₂O]⁺) and the boronic acid group ([M-B(OH)₂]⁺) are common fragmentation pathways for phenylboronic acids.





2)


